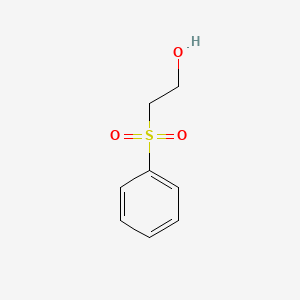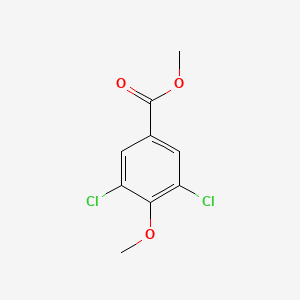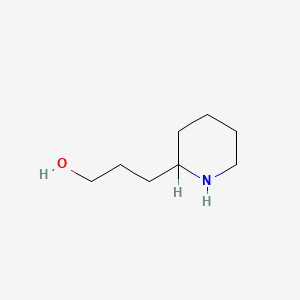![molecular formula C7H10N2O2 B1294813 1,3-二氮杂螺[4.4]壬烷-2,4-二酮 CAS No. 699-51-4](/img/structure/B1294813.png)
1,3-二氮杂螺[4.4]壬烷-2,4-二酮
描述
1,3-Diazaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.1665 . It is characterized by a spirocyclic structure, which includes a diazaspiro ring system. This compound is also known by its CAS Registry Number 699-51-4 .
科学研究应用
1,3-Diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
生化分析
Biochemical Properties
1,3-Diazaspiro[4.4]nonane-2,4-dione plays a significant role in various biochemical reactions. It has been found to interact with enzymes, proteins, and other biomolecules. For instance, derivatives of this compound have been shown to catalyze enzymatic transesterification reactions . Additionally, compounds containing the 1,3-Diazaspiro[4.4]nonane-2,4-dione moiety are known to act as antagonists of integrin αLβ2, which is crucial for the delivery of leukocytes to inflammation sites .
Cellular Effects
The effects of 1,3-Diazaspiro[4.4]nonane-2,4-dione on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that derivatives of 1,3-Diazaspiro[4.4]nonane-2,4-dione can inhibit matrix metalloproteinases, which play a role in the uncontrolled division of connective tissue and collagen .
Molecular Mechanism
At the molecular level, 1,3-Diazaspiro[4.4]nonane-2,4-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to act as an antagonist of integrin αLβ2 highlights its role in modulating immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Diazaspiro[4.4]nonane-2,4-dione can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, derivatives of this compound have been used in the treatment of hepatitis C, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1,3-Diazaspiro[4.4]nonane-2,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, derivatives of this compound have been found to inhibit matrix metalloproteinases, which is significant in the context of connective tissue disorders .
Metabolic Pathways
1,3-Diazaspiro[4.4]nonane-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in enzymatic transesterification reactions underscores its importance in metabolic processes .
Transport and Distribution
Within cells and tissues, 1,3-Diazaspiro[4.4]nonane-2,4-dione is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1,3-Diazaspiro[4.4]nonane-2,4-dione is crucial for its activity. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
准备方法
The synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of cyclopentanone with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the spirocyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1,3-Diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired reaction. Major products formed from these reactions vary based on the specific reagents and conditions used.
作用机制
The mechanism of action of 1,3-Diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1,3-Diazaspiro[4.4]nonane-2,4-dione can be compared with other similar compounds, such as:
1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione: This compound has a similar spirocyclic structure but includes a methyl group, which may alter its chemical and biological properties.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound includes an additional nitrogen atom in the ring system, which can affect its reactivity and applications.
The uniqueness of 1,3-Diazaspiro[4.4]nonane-2,4-dione lies in its specific spirocyclic structure and the balance of its chemical properties, making it a versatile compound for various applications.
属性
IUPAC Name |
1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTFXYHJDZZDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220183 | |
| Record name | 1,3-Diazaspiro(4.4)nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-51-4 | |
| Record name | 1,3-Diazaspiro[4.4]nonane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diazaspiro(4.4)nonane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 699-51-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diazaspiro(4.4)nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diazaspiro[4.4]nonane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural basis for the potential anticonvulsant activity of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones?
A: While the provided abstract doesn't delve into the specific mechanism of action, it highlights that the study investigated the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones as potential anticonvulsant agents []. This suggests that modifications to the benzyl substituent at the 3-position of the 1,3-diazaspiro[4.4]nonane-2,4-dione core structure influence the compound's interaction with its biological target and, consequently, its anticonvulsant activity. The study likely explored how different substituents impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn could affect its binding affinity, target selectivity, and pharmacological activity. Further research, including detailed mechanistic studies, would be needed to elucidate the precise mode of action and identify the specific biological targets involved in the observed anticonvulsant effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


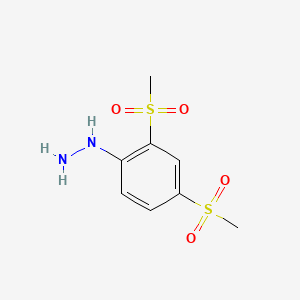

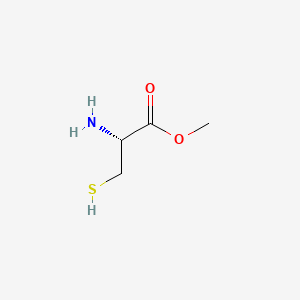
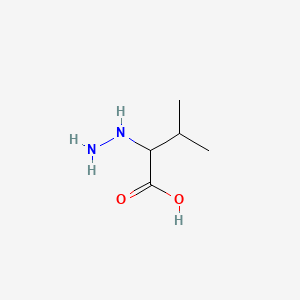
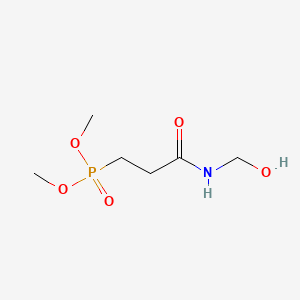

![2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-](/img/structure/B1294742.png)
